Averantin

Übersicht

Beschreibung

Averantin ist eine Polyketidverbindung, die von bestimmten Arten des Pilzes Aspergillus, insbesondere Aspergillus parasiticus und Aspergillus flavus, produziert wird. Es ist ein Zwischenprodukt im biosynthetischen Weg von Aflatoxinen, die hochgiftige und krebserregende Sekundärmetaboliten sind. This compound spielt eine entscheidende Rolle bei der Umwandlung von Norsolorinsäure in Aflatoxine und ist daher eine wichtige Verbindung für das Studium des Pilzstoffwechsels und der Toxinproduktion .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Averantin beinhaltet die Reduktion von Norsolorinsäure durch ein Cytosoloxidoreduktase-Enzym in Gegenwart von NADPH oder NADH. Diese Reaktion ist reversibel, wenn NADP oder NAD vorhanden ist . Der Prozess wird typischerweise unter kontrollierten Laborbedingungen durchgeführt, um die korrekte Umwandlung von Norsolorinsäure in this compound zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound ist aufgrund seiner Rolle als Zwischenprodukt bei der Biosynthese von Aflatoxinen nicht üblich. es kann jedoch in großen Mengen durch die Kultivierung von Aspergillus-Arten unter bestimmten Bedingungen hergestellt werden, die die Produktion von Aflatoxin-Zwischenprodukten fördern. Dazu gehört die Aufrechterhaltung optimaler Temperatur, Feuchtigkeit und Nährstoffverfügbarkeit, um das Pilzwachstum und die Metabolitenproduktion zu unterstützen .

Analyse Chemischer Reaktionen

Reaction 1: Norsolorinic Acid → Averantin

-

Substrates : Norsolorinic acid, NADPH

-

Enzyme : Norsolorinic acid dehydrogenase

-

Conditions : Cytosol fraction of Aspergillus parasiticus

-

Mechanism :

Reaction 2: this compound → 5'-Hydroxythis compound

-

Substrates : (1'S)-Averantin, NADPH, O

-

Enzyme : this compound hydroxylase (microsomal)

-

Products : (1'S,5'S)- and (1'S,5'R)-hydroxythis compound diastereomers .

-

Inhibitors : Dichlorvos blocks this step by inhibiting hydroxylase activity .

Reaction 3: Hydroxythis compound → Averufin

-

Substrates : Hydroxythis compound, NAD

-

Enzyme : Cytosolic dehydrogenase

-

Products : (1'S,5'R)-Averufin, which proceeds to versiconal hemiacetal acetate .

Stereochemical Specificity

Enzymes in the pathway exhibit strict stereochemical control:

-

Norsolorinic acid dehydrogenase only accepts (1'S)-averantin for reverse conversion to NA .

-

Hydroxylation at C5' produces diastereomers, but only (1'S,5'R)-averufin progresses to aflatoxins .

| Intermediate | Stereochemistry | Role in Pathway |

|---|---|---|

| Norsolorinic acid | - | Precursor |

| (1'S)-Averantin | S-configuration | Central intermediate |

| (1'S,5'R)-Averufin | R,S-configuration | Pro-aflatoxin metabolite |

Enzymatic and Chemical Inhibition

-

Dichlorvos : Inhibits hydroxylation of this compound, reducing aflatoxin yield by 85% .

-

NAD+^++ Dependency : The dehydrogenation of hydroxythis compound requires NAD as a cofactor .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Cytotoxic Properties

Recent studies have highlighted the cytotoxic effects of 1′-O-methyl-averantin, a derivative of averantin, against various cancer cell lines. Notably:

- Cancer Stem Cell Inhibition : Research indicates that 1′-O-methyl-averantin exhibits significant cytotoxicity at concentrations as low as 25 μg/mL. It effectively suppresses spheroid formation in colorectal cancer cell lines (CRC), which is indicative of its ability to inhibit cancer stemness. This suppression is linked to the downregulation of key stemness markers such as ALDH1, CD44, and CD133, suggesting a potential role in cancer therapy by targeting cancer stem cells .

- Mechanisms of Action : The compound's mechanism involves the inhibition of critical signaling pathways such as Sonic Hedgehog and Notch, which are known to regulate stem cell properties in tumors. Specifically, it downregulates Gli1 and Gli2 expression, further supporting its role in mitigating tumor growth .

Aflatoxin Biosynthesis

This compound is recognized as a precursor in the biosynthetic pathway leading to aflatoxin production. Aflatoxins are potent carcinogenic compounds produced by certain fungi, particularly Aspergillus species:

- Biosynthetic Pathway : Studies have demonstrated that this compound is converted into averufanin, which subsequently transforms into aflatoxin B1. This pathway highlights the significance of this compound not only as a toxic metabolite but also as a target for controlling aflatoxin production in agricultural settings .

- Genetic Insights : Genetic studies involving the adhA gene from Aspergillus parasiticus have shown its involvement in the conversion processes that include this compound. Disruption of this gene leads to altered metabolite profiles, emphasizing the importance of this compound in fungal metabolism .

Agricultural Applications

Given its properties as a secondary metabolite with potential phytotoxic effects, this compound and its derivatives may find applications in agriculture:

- Biopesticide Development : The bioactivity of this compound against various plant pathogens suggests its potential use as a natural pesticide. Its ability to inhibit fungal growth could be harnessed to develop environmentally friendly pest control solutions .

Industrial Biotechnology

The unique chemical structure of this compound and its derivatives positions them as valuable compounds in industrial biotechnology:

- Biochemical Production : The pathways involving this compound can be exploited for the production of other valuable metabolites through fermentation processes. This includes utilizing genetically modified strains of fungi to enhance yields of desired compounds while minimizing harmful byproducts .

Case Studies and Research Findings

Wirkmechanismus

Averantin exerts its effects through its involvement in the aflatoxin biosynthetic pathway. The compound is converted to 5’-hydroxythis compound by P-450 monooxygenase enzymes, followed by further conversion to averufin by alcohol dehydrogenase . These enzymatic reactions are regulated by specific genes within the aflatoxin gene cluster, which coordinate the production of aflatoxins in Aspergillus species .

Vergleich Mit ähnlichen Verbindungen

Averantin gehört zu einer größeren Gruppe von Anthrachinon-Derivaten, die von Aspergillus-Arten produziert werden. Zu ähnlichen Verbindungen gehören:

Norsolorinsäure: Der Vorläufer von this compound im biosynthetischen Weg von Aflatoxin.

5’-Hydroxythis compound: Ein Zwischenprodukt, das durch die Oxidation von this compound gebildet wird.

Averufin: Ein nachgeschaltetes Produkt im biosynthetischen Weg von Aflatoxin.

Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner spezifischen Rolle als Zwischenprodukt, das die Umwandlung von Norsolorinsäure in weiter fortgeschrittene Aflatoxin-Vorläufer überbrückt. Seine Untersuchung liefert Einblicke in die frühen Stadien der Aflatoxinbiosynthese und die beteiligten enzymatischen Mechanismen .

Biologische Aktivität

Averantin, a compound derived from certain species of fungi, particularly Aspergillus parasiticus, is known primarily as a precursor in the biosynthesis of aflatoxins. This article explores the biological activity of this compound, focusing on its role in cancer research, its biosynthetic pathways, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is an anthraquinone compound that plays a significant role in the biosynthetic pathway leading to aflatoxin B1, a potent mycotoxin. Research indicates that this compound is a precursor to averufanin, which subsequently contributes to aflatoxin production. Radiolabeling studies have shown that approximately 15.3% of this compound can be incorporated into aflatoxin B1, highlighting its importance in fungal metabolism .

Table 1: Biosynthetic Pathway of Aflatoxin B1

| Compound | Role in Pathway | Incorporation Rate (%) |

|---|---|---|

| This compound | Precursor to averufanin | 15.3 |

| Averufanin | Precursor to aflatoxin B1 | 23 |

| Aflatoxin B1 | Mycotoxin | - |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. Specifically, 1′-O-methyl-averantin , isolated from endolichenic fungi, has demonstrated significant inhibitory effects on cancer stem cells (CSCs). The compound was found to downregulate various CSC markers such as ALDH1, CD133, and CD44 in CSC221 cells in a dose-dependent manner .

The mechanism by which 1′-O-methyl-averantin exerts its effects involves the inhibition of the Sonic Hedgehog (SHH) signaling pathway, which is crucial for the maintenance of CSCs. Studies indicated that treatment with this compound led to a significant decrease in the expression of SHH pathway genes including Gli1 and SMO .

Table 2: Effects of 1′-O-Methyl-Averantin on Cancer Stem Cells

| Marker | Expression Level (Control) | Expression Level (Treated) | Change (%) |

|---|---|---|---|

| ALDH1 | High | Low | -80 |

| CD133 | High | Low | -75 |

| CD44 | High | Low | -70 |

| Lgr5 | Moderate | Low | -60 |

Case Study: Inhibition of SHH Pathway

In a controlled laboratory setting, researchers treated CSC221 cells with varying concentrations of 1′-O-methyl-averantin. The results demonstrated a clear dose-response relationship where higher concentrations correlated with greater inhibition of SHH signaling and reduced expression of CSC markers. This study underscores the potential for this compound derivatives as therapeutic agents in cancer treatment.

Case Study: Fungal Metabolite Production

A separate investigation into the biosynthetic capabilities of Aspergillus parasiticus revealed that mutants lacking specific genes responsible for converting norsolorinic acid to this compound exhibited altered metabolite profiles. These findings suggest that manipulating the biosynthetic pathway could lead to enhanced production of beneficial compounds while reducing toxic metabolites like aflatoxins .

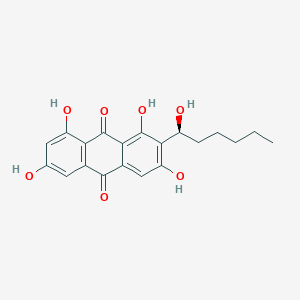

Eigenschaften

IUPAC Name |

1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPOPPKSQRZUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973614 | |

| Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5803-62-3 | |

| Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.